Trifluoroacetyl fluoride

Catalog No.
S703352
CAS No.
354-34-7
M.F
C2F4O
M. Wt
116.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetyl fluoride

CAS Number

354-34-7

Product Name

Trifluoroacetyl fluoride

IUPAC Name

2,2,2-trifluoroacetyl fluoride

Molecular Formula

C2F4O

Molecular Weight

116.01 g/mol

InChI

InChI=1S/C2F4O/c3-1(7)2(4,5)6

InChI Key

DCEPGADSNJKOJK-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)F

Canonical SMILES

C(=O)(C(F)(F)F)F

Trifluoroacetyl fluoride is an organofluorine compound with the molecular formula C₂F₄O and a molecular weight of 116.0144 g/mol. It is characterized by the presence of three fluorine atoms attached to the acetyl group, contributing to its unique chemical properties. The compound is recognized for its reactivity and potential applications in various chemical processes. It is typically encountered in gaseous form and is known to be stable under normal handling conditions, although it can release toxic gases when in contact with acids .

TFAF is a highly toxic and corrosive gas. The main safety concerns include:

  • Inhalation Toxicity: Exposure to TFAF fumes can cause severe lung damage and even death.
  • Skin and Eye Contact: Contact with TFAF can lead to severe burns and irritation.
  • Reactivity: TFAF reacts violently with water and many other materials, posing a fire and explosion hazard.

Safety Precautions:

  • Handle TFAF only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.
  • Store TFAF in properly labeled and sealed containers in a cool, dry place away from incompatible materials.

High Reactivity:

TFAF is a highly reactive molecule, readily undergoing reactions with water, alcohols, and amines. This characteristic allows it to function as a potent fluorinating agent, introducing fluorine atoms into various organic molecules. This ability is crucial for synthesizing novel and functionalized compounds for research purposes in diverse fields, including:

  • Pharmaceutical development: TFAF can introduce fluorine atoms into potential drug candidates, potentially improving their pharmacological properties like bioavailability and metabolic stability [].
  • Material science: Fluorination can modify the physical and chemical properties of materials, making them suitable for various applications. TFAF can be used to create new fluorinated polymers with unique characteristics like enhanced thermal and chemical resistance [].
  • Agrochemical research: Introducing fluorine can improve the potency and selectivity of herbicides, insecticides, and fungicides [].

Strong Acylating Agent:

TFAF acts as a strong acylating agent, transferring an acyl group (C=O-R) to other molecules. This property finds applications in:

  • Organic synthesis: TFAF can be used to introduce an acetyl group (CH₃C=O) into various organic compounds, facilitating the creation of complex molecules with specific functionalities.
  • Peptide synthesis: TFAF can be employed in the synthesis of peptides, which are building blocks of proteins, by facilitating the formation of amide bonds between amino acids.

Research on TFAF's Properties:

Research is ongoing to explore and understand TFAF's various properties and potential applications in greater depth. This includes:

  • Investigating its reactivity with different functional groups: This research aims to identify new reaction pathways and expand the range of molecules that can be modified using TFAF [].
  • Studying its potential as a catalyst: Researchers are exploring the possibility of utilizing TFAF as a catalyst for various organic reactions, potentially improving reaction efficiency and selectivity [].

  • Hydrolysis Reaction: When trifluoroacetyl fluoride reacts with water, it undergoes hydrolysis to form trifluoroacetic acid and hydrogen fluoride. This reaction has been studied theoretically, revealing insights into the reaction mechanism and energy profiles involved .
  • Thermal Decomposition: At elevated temperatures (300–390°C), trifluoroacetyl fluoride can decompose, particularly when derived from trifluoroacetic acid. The decomposition products include carbon dioxide, difluoromethyl trifluoroacetate, and carbon monoxide .
  • Reactions with Bases: Trifluoroacetyl fluoride can react with various bases, leading to the formation of different derivatives depending on the base used and the reaction conditions.

Trifluoroacetyl fluoride can be synthesized through various methods:

  • Reaction of Trichloroacetyl Chloride with Hydrogen Fluoride: One common synthesis route involves reacting trichloroacetyl chloride with anhydrous hydrogen fluoride in the gaseous phase. This method allows for the efficient production of trifluoroacetyl fluoride while minimizing side reactions .
  • Direct Fluorination: Another approach includes direct fluorination of acetyl compounds using fluorinating agents under controlled conditions.

Trifluoroacetyl fluoride has several important applications:

  • Fluorinated Intermediates: It serves as a precursor for synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Chemical Reagent: The compound is utilized in various chemical syntheses due to its reactivity and ability to introduce fluorine into organic molecules.
  • Research Tool: In laboratory settings, trifluoroacetyl fluoride is used for studying reaction mechanisms involving fluorinated species.

Studies on the interactions of trifluoroacetyl fluoride primarily focus on its reactivity with water and bases. The hydrolysis reaction has been extensively modeled using computational chemistry techniques to understand the kinetics and thermodynamics involved . Additionally, its interactions with biological systems are relevant due to the toxicity of its hydrolysis products.

Trifluoroacetyl fluoride shares similarities with several other organofluorine compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Trifluoroacetic AcidC₂F₃O₂Less reactive than trifluoroacetyl fluoride; widely used as a solvent and reagent.
Carbonyl FluorideCOF₂A simpler structure; less stable than trifluoroacetyl fluoride; primarily used in specialized applications.
Trifluoroacetyl ChlorideC₂F₃ClMore reactive due to the presence of chlorine; used in similar synthetic pathways but poses different safety concerns.

Trifluoroacetyl fluoride stands out due to its specific combination of high reactivity and stability under certain conditions, making it a valuable compound in both industrial and research applications. Its unique properties stem from the presence of multiple fluorine atoms, which significantly influence its chemical behavior compared to similar compounds.

XLogP3

1.4

Boiling Point

-59.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

354-34-7

Wikipedia

Trifluoroacetyl fluoride

General Manufacturing Information

Acetyl fluoride, 2,2,2-trifluoro-: ACTIVE

Dates

Modify: 2023-08-15

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